molecular formula C10H12N4S B3046027 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- CAS No. 118306-79-9

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-

Cat. No.: B3046027
CAS No.: 118306-79-9
M. Wt: 220.3 g/mol
InChI Key: JZJFRQGXFVVZPK-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-: is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring, with a piperazine group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- typically involves the reaction of 2,1,3-benzothiadiazole with piperazine under specific conditions. One common method includes the use of a solvent such as toluene and a base like N,N-diisopropylethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Typically uses reagents like bromine or chlorine in the presence of a catalyst.

    Reduction: Often employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is unique due to the presence of the piperazine group, which can significantly alter its chemical and physical properties compared to its parent compound and other similar structures.

Properties

IUPAC Name

4-piperazin-1-yl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJFRQGXFVVZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465446
Record name 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118306-79-9
Record name 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 50 ml round-bottomed flask equipped with condenser and nitrogen inlet were added 530 mg (1.83 mmol) 4-(2,1,3-benzothiadiazolyl)-N-vinyloxycarbonylpiperazine and 25 ml ethanol, and the suspension saturated with hydrochloric acid gas. The reaction was refluxed 2.75 hours, cooled and evaporated. The residue was triturated with acetone to give a yellow solid N-(2,1,3-benzothiadiazolyl)-piperazine, m.p. 240°-244° C., 365 mg (62%).
Name
4-(2,1,3-benzothiadiazolyl)-N-vinyloxycarbonylpiperazine
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=COC(=O)N1CCN(c2cccc3nsnc23)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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